molecular formula C3H10N2 B3048176 (2S)-propane-1,2-diamine CAS No. 15967-72-3

(2S)-propane-1,2-diamine

Cat. No.: B3048176
CAS No.: 15967-72-3
M. Wt: 74.13 g/mol
InChI Key: AOHJOMMDDJHIJH-VKHMYHEASA-N
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Description

(2S)-propane-1,2-diamine is an organic compound with the molecular formula C3H10N2 It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a propane backbone The (2S) designation indicates that the compound has a specific stereochemistry, with the amine groups positioned in a way that gives it a particular three-dimensional arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-propane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of (2S)-propane-1,2-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitrile groups being reduced to amine groups.

Another method involves the reductive amination of (2S)-propane-1,2-diol. In this process, the diol is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

On an industrial scale, this compound is often produced through the hydrogenation of (2S)-propane-1,2-dinitrile. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a high-pressure reactor with a suitable catalyst to ensure complete conversion of the nitrile groups to amine groups.

Chemical Reactions Analysis

Types of Reactions

(2S)-propane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the reaction conditions.

    Reduction: It can be further reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(2S)-propane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the preparation of metal complexes.

    Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable amine linkages.

Mechanism of Action

The mechanism by which (2S)-propane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it can act as a ligand, binding to metal ions and forming complexes that can catalyze various biochemical reactions. The compound’s amine groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties.

Comparison with Similar Compounds

(2S)-propane-1,2-diamine can be compared to other similar compounds such as (2R)-propane-1,2-diamine and ethylenediamine. While (2R)-propane-1,2-diamine has the same molecular formula, its stereochemistry is different, leading to distinct chemical and biological properties. Ethylenediamine, on the other hand, has a different carbon backbone, which affects its reactivity and applications.

List of Similar Compounds

  • (2R)-propane-1,2-diamine
  • Ethylenediamine
  • 1,3-diaminopropane

Properties

IUPAC Name

(2S)-propane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHJOMMDDJHIJH-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349005
Record name (2S)-propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15967-72-3
Record name (2S)-propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-propane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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